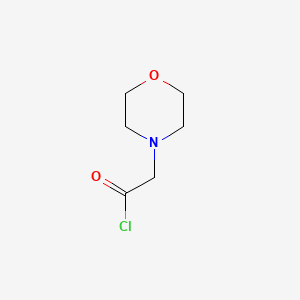

4-Morpholineacetyl chloride

Description

Contextualization within Acyl Halide Chemistry and Heterocyclic Compounds

4-Morpholineacetyl chloride occupies a unique position at the intersection of two major classes of organic compounds: acyl halides and heterocyclic compounds.

Acyl Halide Chemistry: Acyl halides, with the general formula R-CO-X, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen. wikipedia.org Acyl chlorides, in particular, are among the most reactive carboxylic acid derivatives. wikipedia.org This high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property allows acyl chlorides to be readily converted into other derivatives such as esters, amides, and anhydrides, making them pivotal reagents in organic synthesis. ebsco.com The reactions of acyl chlorides are typically rapid and often occur at room temperature. nih.gov

Heterocyclic Compounds: Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. rsc.org The morpholine (B109124) ring in this compound is a six-membered saturated heterocycle containing both an oxygen atom and a nitrogen atom. jchemrev.comresearchgate.net This dual functionality of an ether and a secondary amine (in its parent form) imparts specific physicochemical properties. The morpholine scaffold is considered a "privileged structure" in medicinal chemistry because its inclusion in a molecule can enhance desirable drug-like properties. nih.govjchemrev.com These properties include improved aqueous solubility, metabolic stability, and bioavailability, often leading to better pharmacokinetic profiles. nih.govnih.govthieme-connect.com

The combination of the reactive acyl chloride and the functionally significant morpholine ring in a single molecule makes this compound a specialized reagent for efficiently introducing the N-acetylmorpholine moiety into a target structure.

Strategic Importance as a Synthetic Precursor in Chemical Research

The strategic value of this compound lies in its role as a versatile synthetic precursor, or building block, for constructing more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. biosolveit.defluorochem.co.uk Its primary function is to act as an acylating agent, enabling the covalent attachment of the morpholinoacetyl group to various substrates.

The most common and significant reaction involving this compound is its reaction with primary or secondary amines to form N-substituted amides. This nucleophilic addition-elimination reaction is a cornerstone of peptide synthesis and the creation of a vast array of biologically active compounds. ebsco.comnih.gov The reaction proceeds readily due to the high reactivity of the acyl chloride functional group.

The incorporation of the morpholine ring via this reagent is a strategic decision in drug design. The morpholine moiety can:

Act as a scaffold to correctly orient other functional groups for optimal interaction with biological targets. nih.govacs.org

Enhance the potency of a drug molecule through specific molecular interactions. nih.govacs.org

Modulate pharmacokinetic properties to improve a compound's performance as a drug. nih.govnih.gov

A notable application of this compound is in the synthesis of novel inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a target in cancer therapy. usbio.netusbio.net Researchers utilize it as a key building block to create libraries of candidate molecules for biological screening.

Overview of Prior Research Trends and Gaps Pertaining to this compound

Research involving this compound and the N-acetylmorpholine scaffold is predominantly focused on the synthesis of new molecules with potential therapeutic applications.

Research Trends:

Medicinal Chemistry Focus: The overwhelming trend is the use of this reagent in the discovery of new bioactive compounds. The morpholine scaffold is present in numerous FDA-approved drugs, particularly for central nervous system (CNS) disorders and as anticancer agents. nih.govthieme-connect.com Consequently, much research is dedicated to synthesizing novel morpholine-containing molecules.

Anticancer Drug Discovery: A significant portion of research is directed towards oncology. For example, the dual inhibition of the PI3K/mTOR pathway, a key signaling cascade in many cancers, is a major goal, and morpholine-containing compounds have shown promise in this area. nih.govacs.org

Scaffold Hopping and Bioisosteric Replacement: The morpholine ring is often used as a bioisosteric replacement for other rings like piperazine (B1678402) or piperidine (B6355638) to optimize a drug candidate's properties. thieme-connect.com Research often involves synthesizing analogues of known drugs where such a replacement has been made.

Research Gaps:

Limited Physicochemical Data: While widely used, comprehensive and systematically compiled physicochemical and spectroscopic data for this compound itself are not readily available in the literature, which can be a minor hurdle in reaction optimization and characterization.

Exploration of Broader Reactivity: Research has largely concentrated on its reaction with amines to form amides. There is a gap in the exploration of its utility in other classical acyl chloride reactions, such as Friedel-Crafts acylations to form ketones or reactions with various carbanions, which could lead to novel molecular frameworks.

Non-Medicinal Applications: There is little research on the application of this compound in other fields, such as materials science. For instance, its properties could potentially be leveraged in the development of specialized polymers or functional materials.

Readily Synthesizable Building Blocks: There is a growing trend in chemical research to identify and utilize building blocks that are not commercially available but can be synthesized easily. nih.gov this compound fits this description, and a wider recognition and documentation of its synthetic utility could benefit a broader range of research endeavors.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 50618-82-1 | usbio.netusbio.net |

| Molecular Formula | C₆H₁₀ClNO₂ | usbio.netusbio.netnih.gov |

| Molecular Weight | 163.6 g/mol | usbio.netusbio.net |

| IUPAC Name | 2-(morpholin-4-yl)acetyl chloride | nih.gov |

| Appearance | Not specified in sources |

| Storage Temperature | -20°C | usbio.netusbio.net |

Table 2: General Reaction of this compound with Amines

| Reaction Type | General Scheme | Description |

|---|

| Amide Formation |  | this compound reacts with a primary (R-NH₂) or secondary (R₂NH) amine in a nucleophilic addition-elimination reaction. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable amide bond. An excess of the amine or a separate base is often used to neutralize the HCl byproduct. ebsco.comnih.gov |

| this compound reacts with a primary (R-NH₂) or secondary (R₂NH) amine in a nucleophilic addition-elimination reaction. The amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion and the formation of a stable amide bond. An excess of the amine or a separate base is often used to neutralize the HCl byproduct. ebsco.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEUGEIBSOWNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Morpholineacetyl Chloride

Conversion of 4-Morpholineacetic Acid to 4-Morpholineacetyl Chloride

The primary route to this compound involves the substitution of the hydroxyl group of 4-morpholineacetic acid with a chloride atom. This is accomplished using various chlorinating reagents.

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids to acyl chlorides. ebsco.comcommonorganicchemistry.com The reaction with 4-morpholineacetic acid proceeds by treating the acid with thionyl chloride, often in an inert solvent or neat. The reaction can be accelerated by heating or the addition of a catalyst like pyridine (B92270) or dimethylformamide (DMF). rsc.orgpjoes.com A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting this compound. blogspot.com The excess volatile thionyl chloride can also be readily removed by distillation or rotary evaporation. rsc.orgreddit.com

A general procedure involves refluxing the carboxylic acid with a slight excess of thionyl chloride until the reaction is complete. pjoes.com The progress of the reaction can be monitored by the cessation of gas evolution.

Table 1: Thionyl Chloride-Mediated Chlorination Parameters

| Parameter | Condition | Source |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | ebsco.com |

| Starting Material | 4-Morpholineacetic acid | |

| Catalyst (Optional) | Pyridine, Dimethylformamide (DMF) | rsc.orgpjoes.com |

| Solvent (Optional) | Dichloromethane (B109758), Toluene (B28343), Acetonitrile (B52724), or neat | rsc.orgreddit.com |

| Temperature | Room temperature to reflux | commonorganicchemistry.comrsc.org |

| Work-up | Evaporation of excess reagent and solvent | reddit.com |

Application of Phosphorus Halides (e.g., Phosphorus Trichloride (B1173362), Phosphorus Pentachloride)

Phosphorus halides, specifically phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅), are classic reagents for the synthesis of acyl chlorides from carboxylic acids. ebsco.comlibretexts.org

Phosphorus Pentachloride (PCl₅): The reaction of a carboxylic acid with PCl₅ typically occurs at room temperature and produces the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. libretexts.orgdoubtnut.comdoubtnut.com The reaction is generally vigorous.

Phosphorus Trichloride (PCl₃): PCl₃ is a less reactive alternative to PCl₅. libretexts.org The reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃, producing three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a non-volatile byproduct. stackexchange.comyoutube.com This can sometimes simplify the work-up compared to using PCl₅. stackexchange.com

Separation of the this compound from the phosphorus-based byproducts is typically achieved by fractional distillation. libretexts.org

Table 2: Chlorination with Phosphorus Halides

| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Source |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃, HCl | doubtnut.comdoubtnut.com |

Utilization of Oxalyl Chloride in the Presence of Catalysts (e.g., Dimethylformamide)

Oxalyl chloride ((COCl)₂) is another highly effective reagent for this conversion, particularly for reactions conducted under mild conditions. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) and is catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comblogspot.comorgsyn.org The DMF catalyst reacts with oxalyl chloride to form a Vilsmeier intermediate, which is a highly electrophilic species that readily reacts with the carboxylic acid. blogspot.com The reaction proceeds at room temperature and generates only gaseous byproducts (CO₂, CO, and HCl), which facilitates purification. blogspot.comorgsyn.org This method is often preferred when the substrate is sensitive to the higher temperatures that may be required with thionyl chloride. researchgate.net

A typical lab-scale procedure involves stirring the carboxylic acid in a solvent like dichloromethane, adding a catalytic drop of DMF, followed by the addition of oxalyl chloride. orgsyn.org The reaction is usually complete within a few hours at room temperature. orgsyn.org

Phosgenation Techniques for Acid Chloride Formation

Phosgene (B1210022) (COCl₂) is a highly reactive and efficient reagent for the formation of acid chlorides. However, due to its extreme toxicity, its use is often replaced by safer phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). These solid or liquid substitutes generate phosgene in situ, mitigating some of the handling risks. The reaction of a carboxylic acid with phosgene or its equivalents produces the acyl chloride and HCl, and in the case of triphosgene, CO₂. Catalysts are sometimes employed in these transformations.

Exploration of Alternative Preparative Routes to the 4-Morpholineacetyl Moiety

While the conversion of 4-morpholineacetic acid is the most direct route, an alternative strategy involves the reaction of morpholine (B109124) with a pre-formed acetyl chloride derivative. A common and straightforward method is the reaction of morpholine with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine (B128534) or an excess of morpholine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct. This approach builds the 4-morpholineacetyl skeleton directly, which can then be used in subsequent reactions.

Optimization of Reaction Conditions and Reagent Stoichiometry in Laboratory and Scaled Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and efficiency, particularly in large-scale production. prismbiolab.comthieme-connect.de Key parameters for optimization include the choice of chlorinating agent, solvent, reaction temperature, and reaction time. researchgate.netrsc.org

For laboratory synthesis, methods using oxalyl chloride with catalytic DMF are often favored for their mild conditions and clean reaction profiles. orgsyn.org For larger-scale synthesis, thionyl chloride may be more cost-effective, and optimization would focus on factors like the rate of addition, temperature control to manage the exothermic reaction, and efficient removal of gaseous byproducts. rsc.orgpjoes.com

Stoichiometry is a critical factor. A slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents) is commonly used to ensure complete conversion of the carboxylic acid. orgsyn.org However, using a large excess can lead to purification challenges and unwanted side reactions.

The choice of solvent can influence reaction rates and solubility of the reactants. Solvents like dichloromethane, toluene, or acetonitrile are frequently used. rsc.orgreddit.com In some cases, using the chlorinating agent itself as the solvent (neat conditions) can be effective, especially with thionyl chloride. commonorganicchemistry.com

Modern approaches to optimization may involve Design of Experiments (DoE) methodologies or high-throughput screening to systematically evaluate multiple parameters simultaneously and identify the optimal conditions for yield and purity with minimal experimental effort. prismbiolab.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-morpholinoacetyl chloride | C₆H₁₀ClNO₂ |

| 4-Morpholineacetic acid | 2-(morpholin-4-yl)acetic acid | C₆H₁₁NO₃ |

| Thionyl chloride | Thionyl dichloride | SOCl₂ |

| Phosphorus trichloride | Phosphorus(III) chloride | PCl₃ |

| Phosphorus pentachloride | Phosphorus(V) chloride | PCl₅ |

| Oxalyl chloride | Ethanedioyl dichloride | C₂Cl₂O₂ |

| Dimethylformamide | N,N-Dimethylformamide | C₃H₇NO |

| Phosgene | Carbonyl dichloride | COCl₂ |

| Morpholine | Morpholine | C₄H₉NO |

| Chloroacetyl chloride | 2-Chloroacetyl chloride | C₂H₂Cl₂O |

| Pyridine | Pyridine | C₅H₅N |

| Sulfur dioxide | Sulfur dioxide | SO₂ |

| Hydrogen chloride | Hydrogen chloride | HCl |

| Dichloromethane | Dichloromethane | CH₂Cl₂ |

| Phosphorus oxychloride | phosphoryl chloride | POCl₃ |

| Phosphorous acid | Phosphonic acid | H₃PO₃ |

| Carbon dioxide | Carbon dioxide | CO₂ |

| Carbon monoxide | Carbon monoxide | CO |

| Diphosgene | trichloromethyl chloroformate | C₂Cl₄O₂ |

| Triphosgene | bis(trichloromethyl) carbonate | C₃Cl₆O₃ |

| Triethylamine | N,N-Diethylethanamine | C₆H₁₅N |

| Toluene | Toluene | C₇H₈ |

Reactivity and Mechanistic Investigations of 4 Morpholineacetyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction type for acyl chlorides, including 4-morpholineacetyl chloride. This class of reaction involves the replacement of the chlorine atom, a good leaving group, with a nucleophile. The general transformation can be represented by the reaction of this compound with a generic nucleophile (Nu-H).

General Reaction Pathway and Tetrahedral Intermediate Formation

The accepted mechanism for nucleophilic acyl substitution is a two-step process known as an addition-elimination mechanism libretexts.orgstudymind.co.ukcrunchchemistry.co.uk.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of this compound. This leads to the breaking of the carbon-oxygen π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen libretexts.orgchemistrystudent.comgoogle.com. This intermediate is a transient species where the hybridization of the carbonyl carbon changes from sp² to sp³ libretexts.org.

Elimination of the Leaving Group: The unstable tetrahedral intermediate then collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled as the leaving group libretexts.org. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl).

This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile, regenerating the carbonyl group libretexts.orgstudymind.co.uk.

Factors Influencing Electrophilicity of the Carbonyl Carbon in this compound

The reactivity of this compound in nucleophilic acyl substitution reactions is largely dependent on the electrophilicity of its carbonyl carbon. Several factors contribute to this electrophilicity:

Inductive Effects: The carbonyl carbon is bonded to three electronegative atoms: the carbonyl oxygen, the chlorine atom, and the nitrogen atom of the morpholine (B109124) ring. These atoms exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, making it a prime target for nucleophilic attack chemistrystudent.com.

Reactions with Oxygen Nucleophiles

This compound readily reacts with various oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylic acids, to yield esters and anhydrides, respectively. These reactions are synthetically useful for introducing the 4-morpholineacetyl moiety into other molecules.

Alcoholysis: Synthesis of Esters with Various Alcohol Substrates

The reaction of this compound with alcohols, known as alcoholysis, is a common method for the synthesis of 4-morpholineacetate esters. The reaction proceeds via the nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. These reactions are typically vigorous and may be carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct crunchchemistry.co.uk.

Below is a table illustrating the expected products from the reaction of this compound with a variety of alcohol substrates.

| Alcohol Substrate | Product (Ester) |

| Methanol | Methyl 2-morpholinoacetate |

| Ethanol | Ethyl 2-morpholinoacetate |

| Isopropanol | Isopropyl 2-morpholinoacetate |

| Benzyl alcohol | Benzyl 2-morpholinoacetate |

This table presents illustrative examples of ester synthesis via alcoholysis. The formation of these products is based on the established reactivity of acyl chlorides with alcohols.

Phenolysis: Formation of Phenolic Esters

Similar to alcohols, phenols can act as nucleophiles and react with this compound to form phenolic esters. The reactivity of the hydroxyl group in phenols is generally lower than that of alcohols due to the electron-withdrawing nature of the aromatic ring nveo.org. Consequently, the reaction conditions may require heating or the use of a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion.

The table below shows potential phenolic ester products from the reaction of this compound with selected phenol substrates.

| Phenol Substrate | Product (Phenolic Ester) |

| Phenol | Phenyl 2-morpholinoacetate |

| p-Cresol (B1678582) | 4-Methylphenyl 2-morpholinoacetate |

| p-Nitrophenol | 4-Nitrophenyl 2-morpholinoacetate |

This table provides representative examples of phenolic ester synthesis. The products are predicted based on the known phenolysis reactions of acyl chlorides.

Carboxylic Acid-Mediated Anhydride (B1165640) Formation

This compound can react with carboxylic acids to form mixed anhydrides. In this reaction, the carboxylic acid acts as the oxygen nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine, to deprotonate the carboxylic acid, forming a more reactive carboxylate anion, and to scavenge the HCl produced crunchchemistry.co.uk. Mixed anhydrides are often reactive intermediates themselves and are used in further synthetic transformations, such as peptide synthesis google.comorganicreactions.org.

The following table illustrates the formation of mixed anhydrides from the reaction of this compound with different carboxylic acids.

| Carboxylic Acid Substrate | Product (Mixed Anhydride) |

| Acetic Acid | Acetic 2-morpholinoacetic anhydride |

| Benzoic Acid | Benzoic 2-morpholinoacetic anhydride |

| Propanoic Acid | 2-Morpholinoacetic propanoic anhydride |

This table showcases theoretical examples of mixed anhydride formation. The products are based on the general reaction between acyl chlorides and carboxylic acids.

Reactions with Nitrogen Nucleophiles

This compound, as a reactive acyl chloride, readily participates in nucleophilic acyl substitution reactions with a variety of nitrogen-containing nucleophiles. These reactions are fundamental in synthetic organic chemistry for the formation of amide bonds and related structures.

The reaction of this compound with primary and secondary amines, a process known as aminolysis, yields N-substituted 2-(morpholin-4-yl)acetamides. This transformation is a cornerstone of amide synthesis. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. docbrown.infochemguide.co.uk This is followed by the expulsion of a chloride ion and deprotonation of the nitrogen to form the stable amide product.

Table 1: Examples of Amidation Reactions with this compound

| Amine | Product |

|---|---|

| Ammonia (B1221849) | 2-(morpholin-4-yl)acetamide |

| Primary Amine (R-NH₂) | N-alkyl/aryl-2-(morpholin-4-yl)acetamide |

The reaction of this compound with ammonia is a direct method for the synthesis of the primary amide, 2-(morpholin-4-yl)acetamide. uni.lu The mechanism is analogous to that of aminolysis with primary and secondary amines, with ammonia acting as the nucleophile. docbrown.infochemguide.co.uklibretexts.orgyoutube.com

Typically, the acyl chloride is added to a concentrated solution of ammonia. chemguide.co.uklibretexts.org The reaction is often vigorous and produces the amide along with ammonium (B1175870) chloride, as the excess ammonia neutralizes the hydrogen chloride byproduct. chemguide.co.uklibretexts.org

While this compound itself does not inherently form lactams, it can be utilized as a reagent in the synthesis of these cyclic amides. nih.gov Lactam formation involves an intramolecular cyclization of an amino acid derivative. nih.gov In this context, this compound can be used to acylate a molecule containing an amino group. If this acylation brings the newly formed carbonyl group into proximity with another nucleophilic group within the same molecule, a subsequent intramolecular reaction can lead to the formation of a lactam ring. The feasibility and outcome of such reactions are dependent on the structure and conformation of the substrate.

Reactions with Carbon Nucleophiles

This compound also reacts with various carbon-based nucleophiles, such as Grignard and organolithium reagents, leading to the formation of new carbon-carbon bonds and the synthesis of ketones and tertiary alcohols.

The reaction of this compound with Grignard reagents (RMgX) can yield either ketones or tertiary alcohols, depending on the reaction conditions and stoichiometry. chemistrysteps.comkhanacademy.orgyoutube.comyoutube.comyoutube.comkhanacademy.orgyoutube.com

Ketone Synthesis: When one equivalent of a Grignard reagent is used, particularly at low temperatures, the primary product is a ketone. wisc.eduorganic-chemistry.orgrsc.orgscispace.com The Grignard reagent adds to the carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate expels the chloride ion to form the ketone. youtube.com

Tertiary Alcohol Synthesis: Ketones are also susceptible to nucleophilic attack by Grignard reagents. khanacademy.orgyoutube.comkhanacademy.org Therefore, if an excess of the Grignard reagent is used, or if the reaction is not kept sufficiently cold, the initially formed ketone will react further with a second equivalent of the Grignard reagent. chemistrysteps.comyoutube.comyoutube.com Subsequent workup with an acid protonates the resulting alkoxide to give a tertiary alcohol. khanacademy.orgyoutube.comyoutube.comkhanacademy.org

Table 2: Products from Reaction with Grignard Reagents

| Equivalents of Grignard Reagent | Product |

|---|---|

| 1 equivalent | Ketone |

Organolithium reagents (RLi) are generally more reactive nucleophiles than Grignard reagents. Their reaction with acyl chlorides is often difficult to control at the ketone stage, and the reaction typically proceeds to form the tertiary alcohol as the major product. organic-chemistry.org This is because the intermediate ketone is highly reactive towards the potent organolithium reagent.

However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can provide a more selective route to ketones. chemistrysteps.com Organocuprates are known to react readily with acyl chlorides but are significantly less reactive towards the resulting ketone product, thus minimizing the over-addition that leads to tertiary alcohols. chemistrysteps.com

Enolate and Silyl (B83357) Enol Ether Coupling Reactions

The coupling of acyl chlorides with enolates or their more stable derivatives, silyl enol ethers, is a fundamental carbon-carbon bond-forming reaction. This process, often referred to as acylation, results in the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates.

As an electrophile, this compound is expected to react readily with nucleophilic enolates. The reaction would proceed via a nucleophilic acyl substitution mechanism. An enolate, generated from a ketone or ester using a strong base like lithium diisopropylamide (LDA), would attack the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group would yield the corresponding β-dicarbonyl compound. libretexts.orgmasterorganicchemistry.com

Silyl enol ethers, which are neutral and more stable equivalents of enolates, can also be acylated. wikipedia.org This reaction is typically promoted by a Lewis acid, although issues can arise due to the Lewis basic nitrogen atom in the morpholine ring of this compound, which can coordinate with the catalyst. The reaction involves the attack of the silyl enol ether's double bond on the acyl chloride, leading to the formation of a β-dicarbonyl compound after the loss of the silyl group and chloride. wikipedia.org

Table 1: Expected Enolate and Silyl Enol Ether Coupling Reactions

| Reactant Type | Reagent | Expected Product Class | General Conditions |

|---|---|---|---|

| Enolate | Lithium Diisopropylamide (LDA), then this compound | β-Dicarbonyl Compound | Anhydrous, aprotic solvent (e.g., THF), low temperature |

| Silyl Enol Ether | This compound, Lewis Acid (e.g., TiCl₄) | β-Dicarbonyl Compound | Anhydrous, aprotic solvent (e.g., CH₂Cl₂) |

Weinreb Amide Synthesis for Aldehyde and Ketone Precursors

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, from acyl chlorides is a highly valuable transformation in organic synthesis. wikipedia.org These amides are notable for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones, or with hydride reagents to yield aldehydes, without the common problem of over-addition to form tertiary or primary alcohols, respectively. chemicalbook.com

The reaction of this compound with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (such as triethylamine or pyridine) would produce the corresponding Weinreb amide, N-methoxy-N-methyl-2-(morpholino)acetamide. The mechanism is a standard nucleophilic acyl substitution, where the amine nitrogen of N,O-dimethylhydroxylamine attacks the carbonyl carbon of the acyl chloride. chemicalbook.com Subsequent deprotonation and elimination of chloride anion yields the stable Weinreb amide. This intermediate serves as a versatile precursor for various carbonyl compounds.

Table 2: Weinreb Amide Synthesis

| Substrate | Reagent | Product | Purpose |

|---|---|---|---|

| This compound | N,O-Dimethylhydroxylamine hydrochloride, Base (e.g., Pyridine) | N-methoxy-N-methyl-2-(morpholino)acetamide | Precursor for the synthesis of aldehydes and ketones |

Reduction Chemistry of this compound

The reduction of acyl chlorides is a key method for the synthesis of both aldehydes and primary alcohols. The choice of reducing agent is critical to selectively obtain the desired product.

Selective Reduction to Aldehydes (e.g., Rosenmund Reduction, Diisobutylaluminium Hydride)

Stopping the reduction of a highly reactive acyl chloride at the aldehyde stage requires carefully controlled conditions and specific reagents.

The Rosenmund reduction is a classic method for this transformation, involving the catalytic hydrogenation of an acyl chloride over a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). youtube.comyoutube.com The poison, such as thiourea (B124793) or quinoline-sulfur, deactivates the catalyst just enough to prevent the further reduction of the initially formed aldehyde to an alcohol. youtube.com Applying this method to this compound would be expected to yield 2-morpholinoacetaldehyde.

Alternatively, sterically hindered hydride reagents like Diisobutylaluminium Hydride (DIBAL-H) can achieve the same transformation. masterorganicchemistry.com This reduction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. DIBAL-H delivers a single hydride to the acyl chloride, forming a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.

Table 3: Selective Reduction to Aldehyde

| Method | Reagent | Expected Product | Key Condition |

|---|---|---|---|

| Rosenmund Reduction | H₂, Pd/BaSO₄, Catalyst Poison | 2-Morpholinoacetaldehyde | Poisoned catalyst to prevent over-reduction |

| DIBAL-H Reduction | Diisobutylaluminium Hydride (DIBAL-H) | 2-Morpholinoacetaldehyde | Low temperature (-78 °C) |

Reduction to Primary Alcohols (e.g., Lithium Aluminium Hydride)

Powerful reducing agents, such as Lithium Aluminium Hydride (LiAlH₄) , readily reduce acyl chlorides to primary alcohols. chemistrysteps.com Due to the high reactivity of LiAlH₄, the reaction proceeds past the intermediate aldehyde stage, which is also reduced, to afford the final alcohol product. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF) would involve the delivery of two hydride equivalents. The first converts the acyl chloride to the aldehyde, and the second reduces the aldehyde to the primary alcohol, 2-(4-Morpholinyl)ethanol.

Table 4: Reduction to Primary Alcohol

| Reagent | Expected Product | General Conditions |

|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | 2-(4-Morpholinyl)ethanol | Anhydrous ether solvent (e.g., THF, Et₂O) |

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. chemguide.co.uklibretexts.org The reaction typically involves an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org

In this reaction, this compound would serve as the acylating agent. The first step of the mechanism involves the reaction between the acyl chloride and the Lewis acid to form a highly electrophilic acylium ion. youtube.comlearnbin.net This acylium ion is then attacked by the nucleophilic π-system of an aromatic compound, such as benzene, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate re-establishes aromaticity and yields the acylated product, in this case, 2-morpholino-1-phenylethanone. youtube.comchemguide.co.uk

A key consideration for this reaction is the presence of the Lewis basic nitrogen atom in the morpholine ring. This nitrogen can complex with the Lewis acid catalyst, potentially requiring more than a stoichiometric amount of the catalyst for the reaction to proceed efficiently. Furthermore, the acyl group is deactivating, which prevents further acylation of the aromatic product. chemguide.co.uk

Table 5: Friedel-Crafts Acylation

| Aromatic Substrate | Reagent | Catalyst | Expected Product |

|---|---|---|---|

| Benzene | This compound | Aluminum Chloride (AlCl₃) | 2-morpholino-1-phenylethanone |

Applications of 4 Morpholineacetyl Chloride in Complex Organic Synthesis

Construction of Advanced Heterocyclic Scaffolds Containing the Morpholine (B109124) Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability to drug candidates. 4-Morpholineacetyl chloride serves as a key building block for incorporating this desirable feature into more complex heterocyclic frameworks.

Piperazine (B1678402) and its derivatives are another class of heterocycles frequently utilized in drug development. The functionalization of the piperazine ring is a common strategy to modulate biological activity. The reaction between a secondary amine, such as piperazine, and an acyl chloride is a standard and efficient method for forming a stable amide bond.

In this context, this compound can be readily reacted with piperazine or its monosubstituted derivatives in a nucleophilic acyl substitution reaction. Typically, the reaction is carried out in an aprotic solvent in the presence of a tertiary amine base (like triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. This straightforward acylation yields N-acylpiperazine derivatives where the morpholineacetyl group is appended to one of the piperazine nitrogens. This strategy allows for the synthesis of molecules combining the structural features of both morpholine and piperazine rings.

Table 1: Representative Piperazine Derivatives from this compound

| Piperazine Reactant | Product | Potential Application Area |

| Piperazine | 1-(2-Morpholinoacetyl)piperazine | Synthetic Intermediate |

| 1-Phenylpiperazine | 1-(2-Morpholinoacetyl)-4-phenylpiperazine | CNS Agents |

| 1-(2-Pyridyl)piperazine | 1-(2-Morpholinoacetyl)-4-(pyridin-2-yl)piperazine | Serotonin Receptor Ligands |

| 1-Boc-piperazine | tert-Butyl 4-(2-morpholinoacetyl)piperazine-1-carboxylate | Protected intermediate for further synthesis |

The 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings are important five-membered heterocycles known for their stability and wide range of biological activities. d-nb.inforesearchgate.net They are often considered bioisosteres of ester and amide groups. d-nb.infonih.gov A common synthetic route to these heterocycles involves the cyclization of acyl hydrazide intermediates. nih.govnih.govmdpi.comscispace.com

This compound is an excellent starting material for accessing the necessary precursor. The synthesis proceeds in two key steps:

Formation of Acyl Hydrazide: this compound reacts with hydrazine (B178648) hydrate (B1144303) in a simple nucleophilic substitution to produce 2-morpholinoacetohydrazide (also known as 4-morpholineacetyl hydrazide).

Cyclization: The resulting acyl hydrazide can be converted into the target heterocycles through various methods:

1,3,4-Oxadiazoles: These can be formed by reacting the acyl hydrazide with a second carboxylic acid derivative (such as an acid chloride or orthoester) followed by dehydrative cyclization, or through oxidative cyclization of an N-acylhydrazone intermediate. d-nb.infomdpi.comjchemrev.com For example, condensation of 2-morpholinoacetohydrazide with an aldehyde, followed by oxidation, yields a 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.com

1,2,4-Triazoles: These can be synthesized by reacting the acyl hydrazide with reagents like isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization. scispace.com Alternatively, direct coupling with cyanamides in the presence of a catalyst like zinc(II) chloride can yield 3-amino-1,2,4-triazoles. nih.govacs.org

Role as a Coupling Reagent in the Formation of Amides, Esters, and Anhydrides in Multi-Step Syntheses

As a classic acyl chloride, this compound is a highly effective coupling reagent used to form amides, esters, and anhydrides. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chloride atom, allows for efficient reactions with a wide range of nucleophiles under mild conditions.

Amide Formation: The reaction of this compound with primary or secondary amines is rapid and typically high-yielding. This transformation, often referred to as the Schotten-Baumann reaction, is fundamental in peptide synthesis and the general construction of amide bonds. It usually requires a base to scavenge the HCl generated.

Ester Formation: Alcohols and phenols react as nucleophiles with this compound to form the corresponding morpholineacetyl esters. This reaction is often catalyzed by a non-nucleophilic base like pyridine (B92270), which activates the acyl chloride and neutralizes HCl.

Anhydride (B1165640) Formation: Mixed anhydrides can be prepared by reacting this compound with the carboxylate salt of a different carboxylic acid. This method creates a more reactive acylating agent for subsequent transformations.

Table 2: Coupling Reactions of this compound

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amine (R-NH₂) | Amide | Aprotic solvent (e.g., DCM, THF), base (e.g., Et₃N, Pyridine), 0°C to RT |

| Alcohol/Phenol (B47542) (R-OH) | Ester | Aprotic solvent (e.g., DCM, Ether), base (e.g., Pyridine), 0°C to RT |

| Carboxylate Salt (R-COO⁻Na⁺) | Anhydride | Aprotic solvent, RT |

Diversification of Chemical Libraries Through Derivatization Strategies

In modern drug discovery, the generation of chemical libraries containing structurally diverse molecules is crucial for high-throughput screening. Derivatization of a common molecular scaffold is a powerful strategy to explore chemical space efficiently. This compound is an ideal building block for this purpose, allowing for the introduction of the morpholineacetyl group onto a library of starting materials.

By reacting this compound with a collection of diverse amines, alcohols, or other nucleophilic scaffolds, chemists can rapidly generate a library of compounds all sharing the morpholineacetyl moiety but differing in other parts of the molecule. This approach allows for the systematic investigation of structure-activity relationships (SAR), where the impact of different substituents can be evaluated while keeping the morpholineacetyl group constant.

Targeted Synthesis of Specific Organic Compounds Utilizing the 4-Morpholineacetyl Moiety (e.g., 4-Butyl-2-methylphenol (B3379753) synthesis via this compound)

While this compound is a versatile reagent, its applications are governed by the principles of organic reactivity. The targeted synthesis of a specific compound must follow a chemically logical pathway.

The proposed synthesis of 4-Butyl-2-methylphenol (or its common isomer, 2-tert-butyl-4-methylphenol) via this compound is not described in the reviewed scientific literature and is chemically implausible as a direct transformation. The established and industrially relevant methods for synthesizing such alkylated phenols involve the Friedel-Crafts alkylation of p-cresol (B1678582) or phenol with an alkene (like isobutylene) or an alkyl halide, not a Friedel-Crafts acylation . mdpi.compreprints.orgresearchgate.net

A Friedel-Crafts acylation reaction using this compound on an aromatic ring like toluene (B28343) would introduce a ketone functionality (the morpholineacetyl group), resulting in a phenyl ketone derivative, not an alkylated phenol. byjus.comlibretexts.orgorganic-chemistry.org Subsequent reduction of the ketone could yield an alkyl group, but this multi-step process would not lead to the specific substitution pattern of 4-butyl-2-methylphenol from simple precursors in a single step involving this reagent. Therefore, this specific example does not represent a documented application of this compound.

Spectroscopic and Analytical Characterization of Reactions Involving 4 Morpholineacetyl Chloride

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. In reactions involving 4-Morpholineacetyl chloride, FT-IR is primarily used to track the conversion of the acyl chloride to a new functional group, typically an amide.

The spectrum of the starting material, this compound, is characterized by a strong absorption band for the acyl chloride carbonyl (C=O) stretching vibration, typically found in the range of 1780-1815 cm⁻¹. Another key feature is the C-O-C stretching vibration of the morpholine (B109124) ring, which appears around 1115 cm⁻¹.

When this compound reacts with a primary or secondary amine to form an N-substituted 2-(morpholino)acetamide, the FT-IR spectrum undergoes distinct changes. The characteristic acyl chloride carbonyl peak disappears, and a new, strong absorption band corresponding to the amide carbonyl (C=O) stretch emerges at a lower wavenumber, typically between 1630-1680 cm⁻¹. If a primary amine is used, the resulting secondary amide will also exhibit an N-H stretching band in the region of 3300-3500 cm⁻¹ and an N-H bending vibration around 1510-1570 cm⁻¹. The C-O-C stretch of the morpholine ring is retained in the product.

Monitoring the reaction in situ with techniques like ReactIR allows for real-time tracking of the disappearance of the acid chloride peak at ~1782 cm⁻¹ and the concurrent appearance of the amide peak at ~1674 cm⁻¹, providing valuable kinetic data and endpoint determination. mt.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type |

|---|---|---|---|

| Acyl Chloride (C=O) | Stretch | 1780 - 1815 | Reactant (this compound) |

| Amide (C=O) | Stretch | 1630 - 1680 | Product (e.g., N-substituted 2-(morpholino)acetamide) |

| Amine (N-H) | Stretch | 3300 - 3500 | Product (from primary amine reactant) |

| Ether (C-O-C) | Stretch | 1113 - 1180 | Reactant and Product |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive method for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

In the ¹H-NMR spectrum of this compound, the protons of the morpholine ring typically appear as two distinct multiplets. The four protons adjacent to the nitrogen atom (-N-CH₂-) are deshielded and resonate around δ 3.5-3.8 ppm, while the four protons adjacent to the oxygen atom (-O-CH₂-) appear slightly further downfield, also around δ 3.6-3.9 ppm. The two protons of the acetyl group (-CO-CH₂-Cl) are significantly deshielded by the adjacent carbonyl and chlorine atom, appearing as a sharp singlet around δ 4.1-4.5 ppm.

Upon conversion to an amide, for example, by reaction with an amine, the chemical environment of the acetyl protons changes significantly. The singlet for the -CO-CH₂- group typically shifts upfield due to the replacement of the electron-withdrawing chlorine atom with a less electronegative nitrogen atom. For instance, in some N-substituted 2-(morpholino)acetamide derivatives, this signal can appear around δ 3.0-3.3 ppm. New signals corresponding to the protons of the added amine substituent will also appear in the spectrum. If the product is a secondary amide, a broad signal for the N-H proton can often be observed, with a chemical shift that is highly dependent on solvent and concentration, but typically in the range of δ 6.5-8.5 ppm.

| Proton Assignment | This compound (Reactant) | N-Aryl-2-(morpholino)acetamide (Product Example) |

|---|---|---|

| -CO-CH₂- | ~4.2 (s) | ~3.1 (s) |

| Morpholine -N-CH₂- | ~3.6 (m) | ~2.5 (m) |

| Morpholine -O-CH₂- | ~3.7 (m) | ~3.6 (m) |

| Amide N-H | N/A | ~8.2 (s, br) |

| Aromatic C-H | N/A | ~7.0-7.6 (m) |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution. s = singlet, m = multiplet, br = broad.

The ¹³C-NMR spectrum provides complementary information about the carbon skeleton of the molecule. For this compound, the acyl chloride carbonyl carbon gives a characteristic signal in the downfield region of the spectrum, typically around δ 168-172 ppm. The carbon of the chloroacetyl group (-CH₂Cl) resonates at approximately δ 41-43 ppm. The carbons of the morpholine ring appear in the δ 44-67 ppm range, with the carbons adjacent to oxygen (-O-CH₂) being more deshielded (further downfield) than those adjacent to nitrogen (-N-CH₂).

The transformation from an acyl chloride to an amide results in a noticeable upfield shift for the carbonyl carbon signal, which typically moves to δ 165-170 ppm in the product. The signal for the acetyl carbon (-CO-CH₂-) also shifts. Furthermore, new signals corresponding to the carbon atoms of the substituent introduced from the amine reactant will be present in the spectrum of the product.

| Carbon Assignment | This compound (Reactant) | N-substituted 2-(morpholino)acetamide (Product) |

|---|---|---|

| C=O | ~169 | ~166 |

| -CO-CH₂- | ~42 | ~42 |

| Morpholine -N-CH₂- | ~45 | ~46 |

| Morpholine -O-CH₂- | ~66 | ~67 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For reactions involving this compound, MS is crucial for confirming the identity of the product by determining its molecular weight.

The molecular weight of this compound (C₆H₁₀ClNO₂) is 163.60 g/mol . sigmaaldrich.com Its electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Common fragmentation patterns for this compound involve the loss of neutral fragments or radicals. chemguide.co.uklibretexts.org Key fragment ions could include:

[M - Cl]⁺: Loss of a chlorine radical (m/z 128).

[M - COCl]⁺: Loss of the chloroacyl group, resulting in the morpholine cation (m/z 86).

[CH₂=N(CH₂CH₂)₂O]⁺: The morpholinomethylidene iminium ion (m/z 100), formed via cleavage alpha to the nitrogen.

[C₄H₈NO]⁺: The morpholine ring itself (m/z 86).

When a reaction is complete, the mass spectrum of the purified product should show a molecular ion peak corresponding to the expected molecular weight of the new compound. For example, if this compound reacts with aniline (C₆H₇N, MW = 93.13 g/mol ), the expected product, N-phenyl-2-(morpholino)acetamide, would have a molecular weight of 220.26 g/mol . The mass spectrum would be expected to show a molecular ion at m/z 220, confirming the successful substitution of the chlorine atom.

| Ion | Description | Expected m/z |

|---|---|---|

| [C₆H₁₀ClNO₂]⁺˙ | Molecular Ion of this compound | 163/165 |

| [C₆H₁₀NO₂]⁺ | Fragment from loss of Cl | 128 |

| [C₅H₁₀NO]⁺ | Fragment from loss of COCl | 100 |

| [C₄H₈NO]⁺ | Morpholine fragment | 86 |

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for both monitoring the progress of a reaction and for isolating the final product in high purity.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for reactions involving this compound, as the reactants and products are often polar and non-volatile. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, one can track the consumption of the starting material (this compound) and the formation of the product. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed. The retention times of the reactant and product will differ, allowing for their separation and quantification. This data is invaluable for optimizing reaction conditions such as temperature, time, and catalyst loading.

Gas Chromatography (GC) can be used if the products are sufficiently volatile and thermally stable. The acyl chloride itself might be challenging to analyze by GC due to its reactivity. However, many of the resulting amides can be analyzed effectively. GC can provide rapid information on the purity of the product and the presence of any volatile side products or unreacted starting materials.

Following the completion of the reaction, both HPLC (specifically, preparative HPLC) and column chromatography are the primary methods for the purification and isolation of the desired compound from the crude reaction mixture.

| Technique | Primary Application | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purification | - Concentration of reactants and products over time

|

| Gas Chromatography (GC) | Purity Analysis | - Presence of volatile impurities

|

| Column Chromatography | Product Isolation | - Separation of the desired product from byproducts and unreacted starting materials on a larger scale |

Computational and Theoretical Studies on 4 Morpholineacetyl Chloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of a molecule. For 4-morpholineacetyl chloride, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be employed to predict its equilibrium geometry. These calculations would typically be performed with a basis set such as 6-31G* to provide a good balance between accuracy and computational cost.

The calculations would yield optimized bond lengths, bond angles, and dihedral angles. The morpholine (B109124) ring is expected to adopt a chair conformation, which is its most stable form. The electronic structure can be analyzed through various means, including the distribution of electron density and the nature of the molecular orbitals. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide insights into the partial atomic charges, revealing the electrophilic nature of the carbonyl carbon and the acyl chloride group.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: The following data is hypothetical and representative of what would be expected from quantum chemical calculations.)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C-Cl Bond Length | ~1.79 Å |

| N-C (acetyl) Bond Length | ~1.37 Å |

| O=C-Cl Bond Angle | ~120.5° |

| N-C=O Bond Angle | ~118.0° |

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound (Note: The following data is hypothetical and based on typical values from computational studies.)

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.75 |

| Carbonyl Oxygen (C=O) | -0.55 |

| Chlorine (Cl) | -0.25 |

| Nitrogen (N) | -0.40 |

Mechanistic Pathway Elucidation through Computational Transition State Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction would be its acylation of nucleophiles, such as amines or alcohols, a process often referred to as the Schotten-Baumann reaction. fishersci.it Transition state theory can be used to model the energy profile of such reactions.

By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. researchgate.net This type of analysis would reveal whether the reaction proceeds through a concerted or a stepwise mechanism. For the reaction of this compound with an amine, a tetrahedral intermediate is expected to be formed.

A computational study on a Pd(PPh3)4-catalyzed synthesis highlighted the role of the catalyst in stabilizing reaction intermediates and reducing activation barriers. mdpi.com Similar approaches could be applied to understand catalyzed reactions involving this compound.

Structure-Reactivity Relationship Analysis Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is widely used to study the relationship between a molecule's structure and its reactivity. researchgate.net For this compound, DFT calculations can provide valuable descriptors of its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The LUMO is likely to be localized on the carbonyl group, indicating that this is the primary site for nucleophilic attack.

The molecular electrostatic potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a strong positive potential around the carbonyl carbon, confirming its electrophilicity.

Table 3: Representative DFT-Calculated Reactivity Descriptors (Note: The following data is illustrative and not from a specific study on this compound.)

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons; a lower energy suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller gap generally implies higher reactivity. |

| Global Hardness | Measures resistance to change in electron distribution. |

| Global Electrophilicity | Indicates the propensity to accept electrons. |

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with other molecules. mdpi.com An MD simulation would involve solving Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.

For this compound, MD simulations could be used to study the conformational dynamics of the morpholine ring and the rotation around the N-C and C-C single bonds. In a solvent, these simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding or dipole-dipole interactions. Such simulations are also crucial in understanding how the molecule might bind to a biological target, such as an enzyme active site. nih.gov

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

In silico methods can be used to predict the reactivity and selectivity of this compound in various organic reactions. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate computed molecular descriptors with experimentally observed reactivity.

For instance, a model could be built to predict the rate of hydrolysis of a series of related acyl chlorides based on calculated parameters like the partial charge on the carbonyl carbon and steric descriptors. nih.gov Such models, once validated, can be used to quickly screen new compounds for desired reactivity profiles. Machine learning approaches are also increasingly being used to develop predictive models for chemical reactivity. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Morpholineacetyl chloride, and how can researchers ensure reproducibility?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where morpholine reacts with chloroacetyl chloride under controlled conditions. Evidence suggests using stoichiometric ratios (e.g., 1:1 molar ratio) in anhydrous solvents like dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize HCl byproducts .

- Reproducibility : Ensure rigorous drying of solvents, inert atmosphere (N₂/Ar), and real-time monitoring via TLC or FTIR to track reaction progress. Detailed protocols should include purification steps (e.g., recrystallization from ethanol/ether mixtures) .

Q. How can researchers characterize the purity and identity of this compound?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm the presence of morpholine (δ ~3.7 ppm for N-CH₂) and acetyl chloride (δ ~2.8 ppm for CO-Cl) .

- Melting Point : Compare observed values (e.g., 160–163°C for related morpholine derivatives) with literature data to assess purity .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 210–230 nm) to quantify impurities .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol : Use fume hoods, nitrile gloves, and chemical-resistant goggles due to its reactivity (hydrolyzes exothermically to release HCl). Store in airtight containers under inert gas to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound under varying conditions?

- Experimental Design :

- Variables : Test solvent polarity (e.g., THF vs. DCM), temperature (0°C vs. room temperature), and base strength (triethylamine vs. pyridine).

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors. For example, lower temperatures (0–5°C) may reduce side reactions like hydrolysis, improving yields by ~15% .

- Troubleshooting : Low yields (<60%) often arise from incomplete neutralization of HCl; increase base equivalents or reaction time .

Q. What causes discrepancies in reported melting points and spectral data for this compound derivatives?

- Root Causes :

- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) can produce different polymorphs with varying melting points .

- Impurity Profiles : Residual morpholine or chloroacetyl chloride (detected via GC-MS) may alter thermal properties .

- Resolution : Cross-validate data using multiple techniques (e.g., DSC for melting behavior, XRPD for crystallinity) .

Q. How does this compound behave under hydrolytic or oxidative conditions, and how can stability be enhanced?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.